Home > Products > Building Blocks P8222 > 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine - 39974-49-7

3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Catalog Number: EVT-3159757
CAS Number: 39974-49-7
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It was synthesized efficiently using FeCl3-SiO2 as a catalyst. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with the target compound, 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine. Both compounds also feature a pyrimidine ring fused to the pyrazole moiety. The difference lies in the additional chromenone and thienopyrimidine rings present in the related compound.

1-Methyl-6-(4-methylphenyl)-3-n-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one

  • Compound Description: This compound belongs to the pyrazolo[4,3-d]pyrimidine class, known for its pharmacological activities, including adenosine receptor antagonism and vasodilation. It was synthesized by condensing methyl 4-amino-1-methyl-3-n-propylpyrazole-5-carboxylate with triethyl orthoformate in the presence of p-toluidine. []
  • Relevance: This compound and 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine both belong to the pyrazolo[4,3-d]pyrimidine class and have similar substitution patterns on the pyrazole ring (1-methyl and 3-propyl/pentyl). The key difference lies in the presence of a 6-(4-methylphenyl) substituent and a carbonyl group at position 7 in the related compound.

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one (Isoviagra)

  • Compound Description: This compound, also known as "Isoviagra," is an isomer of Viagra® (Sildenafil). It exhibits similar spectral properties to Viagra® and was synthesized from 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide through a series of reactions. []
  • Relevance: Isoviagra shares the pyrazolo[4,3-d]pyrimidin-7-one core with 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine, differing mainly in the location of the methyl substituent on the pyrazole ring (position 2 instead of position 3) and the absence of the N-pentyl group at position 7.

5,7-Dihydroxypyrazolo[4,3-d]pyrimidine

  • Compound Description: This compound serves as a precursor in the synthesis of a novel highly condensed pentacyclic heteroaromatic ring system, 1,3,5,5b,6,8,10,10b‐octaazacyclopenta[h,i]aceanthrylene, which is then used to synthesize pyrazolo[4,3-d]pyrimidine analogues of roscovitine (a cyclin-dependent kinase inhibitor). []

Sildenafil (Viagra®)

  • Compound Description: Sildenafil, commercially known as Viagra®, is a potent and selective phosphodiesterase-5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its activity is based on inhibiting the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation in the corpus cavernosum. [, , , ]
  • Relevance: Although Sildenafil and 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine share the pyrazolo[4,3-d]pyrimidine core, Sildenafil possesses a complex substituted phenyl ring at position 5, a propyl group at position 3, and a methyl group at position 1 of the pyrazole ring. These differences in substitution patterns and the presence of a sulfonamide group in Sildenafil result in distinct pharmacological properties. [, , , ]

Cyclopentynafil

  • Compound Description: Cyclopentynafil is a novel sildenafil analogue identified in a dietary supplement marketed for erectile dysfunction. It was found to be a potent PDE5 inhibitor. []
  • Relevance: This compound is structurally very similar to Sildenafil and, therefore, also exhibits structural similarities to 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine, particularly regarding the pyrazolo[4,3-d]pyrimidin-7-one core. The primary difference between Cyclopentynafil and Sildenafil lies in the cyclopentyl substituent on the piperazine ring of Cyclopentynafil.

N-octylnortadalafil

  • Compound Description: N-octylnortadalafil is a new tadalafil analogue identified in a dietary supplement marketed for erectile dysfunction. It acts as a PDE5 inhibitor. []
  • Relevance: Although structurally distinct from Sildenafil, N-octylnortadalafil shares the general pharmacological target (PDE5 inhibition) with Sildenafil and its analogues. Therefore, it is indirectly related to 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine by virtue of targeting the same biological pathway.

3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: These compounds are structural analogs of biogenic purines and are of interest for their potential biological activity. They can be synthesized from various pyrimidine-5-carbonitriles with substituents in the 4 or 6 position. []
  • Relevance: This group of compounds shares the core structure of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine with additional amino groups at positions 3 and 4. This makes them particularly interesting as they showcase a different substitution pattern on the pyrazolopyrimidine core while retaining the essential structural features.

N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Compound Description: This group of compounds demonstrates diverse hydrogen bonding patterns depending on the presence or absence of water molecules in the crystal structure. They are of interest for understanding the structural properties and potential intermolecular interactions of pyrazolopyrimidine derivatives. []

DA-8159 and DA-8164

  • Compound Description: DA-8159 is a new erectogenic compound metabolized in the liver to form three metabolites, including DA-8164 (5-(2-propyloxy-5-aminosulphonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one). These compounds highlight the metabolic pathways associated with pyrazolopyrimidine derivatives. []
  • Relevance: DA-8164 shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine, though it lacks the N-pentyl group and features different substituents on the phenyl ring at position 5. The relationship between DA-8159 and its metabolite DA-8164 provides insight into potential metabolic modifications of similar pyrazolopyrimidine derivatives.

Methyl Ether Analogues of Sildenafil

  • Compound Description: These compounds were synthesized as potential tyrosinase inhibitors, with some showing greater potency than the standard inhibitors kojic acid and L-mimosine. These analogues highlight the potential for modifying the Sildenafil structure to target different biological activities. []
  • Relevance: While these compounds are Sildenafil analogues, their modified structures, particularly the presence of a methoxy group at position 7 of the pyrazolopyrimidine ring, offer a comparison point to 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine, emphasizing the impact of different substituents on biological activity.

(1-Methyl-5-piperazin-1-yl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-(5-methyl-pyridin-2-yl)-amine (UK-469,413)

  • Compound Description: This compound is a lead compound in a medicinal chemistry program and is known to be metabolized by N-acetylation in the rat liver. It served as a starting point for developing analogues with modified piperazine moieties to prevent rapid metabolism by N-acetyltransferases. []
  • Relevance: This compound, like 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine, features a pyrazolo[4,3-d]pyrimidine core but differs in the substitution at position 7, featuring a (5-methyl-pyridin-2-yl)-amine instead of the N-pentyl group. The studies on UK-469,413 and its analogues highlight the importance of considering metabolic stability when designing pyrazolopyrimidine-based drugs.
  • Compound Description: This series of sildenafil analogues was designed to explore the effects of different substituents on the sulfonyl group at the 5' position of the phenyl ring. Several of these analogues showed similar potency to sildenafil in relaxing rabbit isolated aorta and corpus cavernosum. []
  • Relevance: These sildenafil analogues, while structurally more complex than 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine, offer valuable insight into structure-activity relationships within the pyrazolopyrimidine class, particularly regarding the impact of modifications on the phenyl ring at position 5.
  • Compound Description: This compound is a specifically modified analogue of Sildenafil with a butyric acid group incorporated into the piperazine ring. This modification aims to explore the effects of altering the physicochemical properties and potential metabolic fate of the drug. []
  • Relevance: This analogue, like the other Sildenafil derivatives, provides a point of comparison for understanding how structural changes, specifically the introduction of a butyric acid group in the piperazine moiety, can affect the properties and potential activity of pyrazolopyrimidine-based compounds compared to 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine.
Classification

This compound is categorized as a pyrazole derivative, specifically featuring a pyrimidine moiety. Pyrazolo[4,3-d]pyrimidines are known for their potential as inhibitors of cyclin-dependent kinases, which play crucial roles in cell cycle control and cancer progression .

Synthesis Analysis

The synthesis of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the condensation of pyrazole and pyrimidine derivatives. A common synthetic route includes the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with N-pentylguanidine under acidic conditions. The reaction is generally conducted in solvents such as ethanol or methanol at elevated temperatures (80-100°C) for several hours to ensure complete conversion to the desired product.

Synthetic Routes and Reaction Conditions

  1. Reagents:
    • 3-Methyl-1H-pyrazole-4-carbaldehyde
    • N-pentylguanidine
    • Acid catalyst (e.g., hydrochloric acid)
    • Solvent (ethanol or methanol)
  2. Conditions:
    • Temperature: 80-100°C
    • Time: Several hours (typically 6-12 hours)
  3. Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Features

  • Core Structure: The compound features a fused pyrazole and pyrimidine ring system.
  • Functional Groups: The presence of a methyl group at position 3 and a pentyl substituent at the nitrogen atom enhances its lipophilicity, potentially influencing its biological activity.

The molecular geometry and bonding characteristics can be further elucidated using X-ray crystallography, which provides precise bond lengths and angles.

Chemical Reactions Analysis

3-Methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions:

Types of Reactions

  1. Oxidation:
    • Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • Nucleophilic substitutions may occur at nitrogen atoms with alkyl halides or acyl chlorides under basic conditions.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAqueous medium, room temperature
ReductionSodium borohydrideMethanol, room temperature
SubstitutionAlkyl halidesBase (sodium hydroxide), 50-70°C
Mechanism of Action

The primary mechanism of action for 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme is pivotal in regulating cell cycle progression from G1 to S phase.

Mode of Action

  1. Binding Interaction: The compound binds to the ATP-binding site of CDK2, preventing substrate phosphorylation.
  2. Cell Cycle Disruption: This inhibition leads to cell cycle arrest, particularly in cancer cells.
  3. Biochemical Pathways: Disruption of CDK2 activity affects downstream signaling pathways critical for cell proliferation.

Pharmacokinetics

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range, indicating potent antitumor activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and methanol but may have limited solubility in water.

Chemical Properties

The stability of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine under various conditions can influence its reactivity and suitability for biological applications.

Applications

3-Methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine has significant potential in scientific research:

  1. Anticancer Research: Its ability to inhibit CDK2 makes it a candidate for developing new anticancer therapies.
  2. Biochemical Studies: Useful in studying cell cycle regulation and the role of cyclin-dependent kinases in cellular processes.
  3. Drug Development: Potentially serves as a lead compound for designing more selective CDK inhibitors with improved pharmacological profiles.

Properties

CAS Number

39974-49-7

Product Name

3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

IUPAC Name

3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

InChI

InChI=1S/C11H17N5/c1-3-4-5-6-12-11-10-9(13-7-14-11)8(2)15-16-10/h7H,3-6H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

RUZQLRPRQPKGJL-UHFFFAOYSA-N

SMILES

CCCCCNC1=NC=NC2=C(NN=C21)C

Canonical SMILES

CCCCCNC1=NC=NC2=C(NN=C21)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.